(2-Isopropyl-5-methylpyridin-3-yl)boronic acid
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Overview
Description
(2-Isopropyl-5-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-5-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where a halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The choice of catalyst, base, and reaction conditions can be optimized for higher yields and cost-effectiveness. Continuous flow reactors are sometimes employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-5-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Alcohols/Phenols: Formed in oxidation reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Scientific Research Applications
(2-Isopropyl-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Isopropyl-5-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Methylphenylboronic Acid: Similar in structure but with a different substituent on the aromatic ring.
2-Isopropylphenylboronic Acid: Similar in structure but with a different position of the isopropyl group.
Uniqueness
(2-Isopropyl-5-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C9H14BNO2 |
---|---|
Molecular Weight |
179.03 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-6(2)9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3 |
InChI Key |
VTSHYZIYACDLEO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C(C)C)C)(O)O |
Origin of Product |
United States |
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